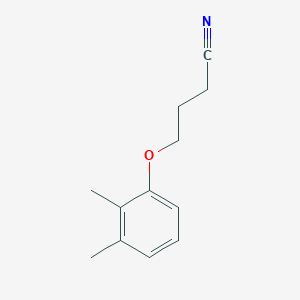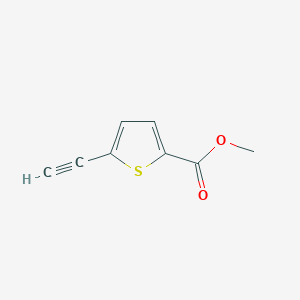
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of dihydropyrimidinone derivatives. These compounds are notable for their versatile pharmacological activities. With an intricate structure, this compound has gained interest in various fields of scientific research, particularly in the domains of chemistry, biology, and medicine.
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The benzylthio and pyrimidinyl groups in the compound could potentially interact with the active sites of target proteins, leading to changes in their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various metabolic pathways . For example, they can influence the oxidation and reduction reactions in the body, affecting the energy balance of cells . They can also affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand .
Pharmacokinetics
The pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties . The compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action, would be influenced by these ADME properties .
Result of Action
Based on the structure and potential targets, it can be inferred that the compound might lead to changes in the activity of target proteins, which could potentially affect cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules or drugs, and the temperature. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can affect the ionization state of the compound, potentially influencing its interaction with its targets .
生化学分析
Biochemical Properties
The biochemical properties of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the benzylthio and phenethylacetamide groups present in the compound .
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of suitable starting materials, often involving a benzylthio group and a pyrimidinone structure.
Formation of Dihydropyrimidinone Core: : The dihydropyrimidinone core is synthesized via a Biginelli reaction, which involves the condensation of a urea derivative, an aldehyde, and a β-keto ester under acidic or basic conditions.
Introduction of Benzylthio Group: : The benzylthio group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a thiol reagent.
Acetylation: : The final step involves the acetylation of the compound with an appropriate acylating agent to form the N-phenethylacetamide derivative.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Industrial synthesis may also employ continuous flow reactors for better scalability.
化学反応の分析
Types of Reactions
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: : The compound is susceptible to nucleophilic substitution, where the benzylthio group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, at low temperatures to prevent over-reduction.
Substitution: : Varied nucleophiles like amines or thiols, in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : New derivatives with replaced benzylthio groups.
科学的研究の応用
Chemistry
In chemistry, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide serves as a precursor for synthesizing a variety of heterocyclic compounds. It is also used in studying reaction mechanisms and exploring new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential pharmacological activities. It exhibits properties that make it a candidate for developing new therapeutic agents, particularly in treating conditions related to inflammation and cancer. Studies have shown its potential as an enzyme inhibitor, which can be utilized in drug development.
Industry
In industrial applications, the compound finds use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for designing new functional materials with specific properties.
類似化合物との比較
Similar Compounds
2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide: : Similar structure but with a phenylthio group instead of a benzylthio group.
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide: : Similar structure with a methyl group replacing the phenethyl group.
Unique Aspects
What makes 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide unique is its specific combination of the benzylthio group and the phenethylacetamide moiety. This combination contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds.
There you have it—a detailed look into the fascinating world of this compound! Anything else you want to dive deeper into?
特性
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-12-11-16-7-3-1-4-8-16)13-18-14-20(26)24-21(23-18)27-15-17-9-5-2-6-10-17/h1-10,14H,11-13,15H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSCLNSPRJXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1'-(3,5-dimethylisoxazole-4-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2908110.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)







![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2908130.png)

